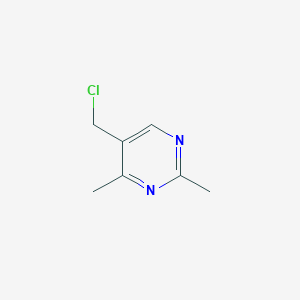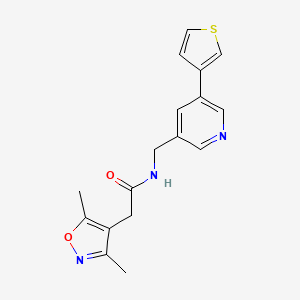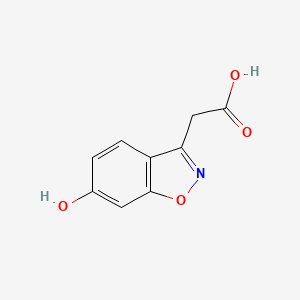![molecular formula C21H15BrN6O4 B2650024 8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 397275-58-0](/img/no-structure.png)
8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H15BrN6O4 and its molecular weight is 495.293. The purity is usually 95%.
BenchChem offers high-quality 8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Receptor Affinity and Molecular Studies
A study explored the synthesis and testing of novel compounds, including arylpiperazinylalkyl purine-2,4-diones, for their affinity towards serotoninergic and dopaminergic receptors. The research identified compounds with significant affinity, indicating the potential for developing new drugs targeting these receptors. Particularly, substitutions at certain positions of the imidazo[2,1-f]purine-2,4-dione system were essential for receptor affinity and selectivity, suggesting avenues for designing drugs with specific therapeutic effects (Zagórska et al., 2015).
Synthesis and Pharmacological Evaluation
Another study focused on the synthesis of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and their preliminary pharmacological evaluation. The compounds exhibited potent ligand activity for the 5-HT(1A) receptor, with specific derivatives showing anxiolytic-like and antidepressant-like activity in vivo, comparable to established medications. This indicates the compound's utility in exploring new treatments for anxiety and depression (Zagórska et al., 2009).
Molecular Interaction and Stability Analysis
Research on the intermolecular interactions present in related imidazo purine derivatives highlighted the anisotropic distribution of interaction energies, including electrostatic and dispersion forces, across different directions. This comprehensive analysis contributes to understanding the molecular stability and potential material design applications of such compounds (Shukla et al., 2020).
Propiedades
Número CAS |
397275-58-0 |
|---|---|
Nombre del producto |
8-(4-bromophenyl)-1,3-dimethyl-7-(3-nitrophenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Fórmula molecular |
C21H15BrN6O4 |
Peso molecular |
495.293 |
Nombre IUPAC |
6-(4-bromophenyl)-2,4-dimethyl-7-(3-nitrophenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H15BrN6O4/c1-24-18-17(19(29)25(2)21(24)30)26-11-16(12-4-3-5-15(10-12)28(31)32)27(20(26)23-18)14-8-6-13(22)7-9-14/h3-11H,1-2H3 |
Clave InChI |
ORBVTNIDEBJXCI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)Br)C5=CC(=CC=C5)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2649941.png)
![2-ethoxy-4-methyl-N-[(4-methylphenyl)methyl]-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2649944.png)







![(4-Cyclopropylsulfonylpiperazin-1-yl)-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2649960.png)


